molecular formula C20H19NO3 B15284151 1-(3-acetyl-5-methoxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone

1-(3-acetyl-5-methoxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone

Cat. No.: B15284151
M. Wt: 321.4 g/mol
InChI Key: JTHVOPSPEPGCBU-UHFFFAOYSA-N
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Description

1-(3-Acetyl-5-methoxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

The synthesis of 1-(3-acetyl-5-methoxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole cyclization, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps, such as acetylation and methoxylation, are carried out to introduce the desired substituents on the indole ring .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

1-(3-Acetyl-5-methoxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Mechanism of Action

The mechanism of action of 1-(3-acetyl-5-methoxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

1-(3-acetyl-5-methoxy-2-methyl-1-phenylindol-6-yl)ethanone

InChI

InChI=1S/C20H19NO3/c1-12-20(14(3)23)17-11-19(24-4)16(13(2)22)10-18(17)21(12)15-8-6-5-7-9-15/h5-11H,1-4H3

InChI Key

JTHVOPSPEPGCBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)C(=O)C)OC)C(=O)C

Origin of Product

United States

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